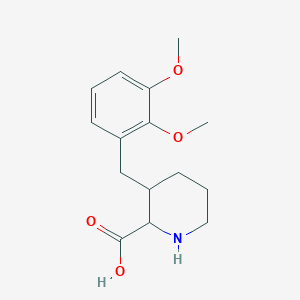
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C15H21NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group substituted with two methoxy groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,3-dimethoxybenzyl)piperidine-2-methanol or 3-(2,3-dimethoxybenzyl)piperidine-2-aldehyde.
Substitution: Formation of 3-(2,3-dimethoxy-5-nitrobenzyl)piperidine-2-carboxylic acid or 3-(2,3-dimethoxy-5-bromobenzyl)piperidine-2-carboxylic acid.
Applications De Recherche Scientifique
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pipecolic acid:
Nipecotic acid: A piperidine derivative with a carboxylic acid group at the 3-position, known for its role as a GABA uptake inhibitor.
Uniqueness
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid is unique due to the presence of the 2,3-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and influence its reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
3-[(2,3-dimethoxyphenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-12-7-3-5-11(14(12)20-2)9-10-6-4-8-16-13(10)15(17)18/h3,5,7,10,13,16H,4,6,8-9H2,1-2H3,(H,17,18) |
Clé InChI |
NAUCORDVKYTKLS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CC2CCCNC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















